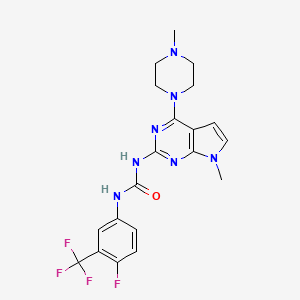
Mmp-9-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mmp-9-IN-8 is a compound known for its inhibitory effects on matrix metalloproteinase-9 (MMP-9). Matrix metalloproteinase-9 is an enzyme involved in the degradation of the extracellular matrix, playing a crucial role in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer progression .
Preparation Methods
The synthesis of Mmp-9-IN-8 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to obtain the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Mmp-9-IN-8 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mmp-9-IN-8 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of matrix metalloproteinase-9 and its effects on various biochemical pathways. In biology, it is used to investigate the role of matrix metalloproteinase-9 in tissue remodeling, inflammation, and cancer progression. In medicine, this compound is being explored as a potential therapeutic agent for diseases involving excessive matrix metalloproteinase-9 activity, such as cancer and inflammatory diseases. In industry, it is used in the development of new drugs and therapeutic strategies targeting matrix metalloproteinase-9 .
Mechanism of Action
Mmp-9-IN-8 exerts its effects by binding to the active site of matrix metalloproteinase-9, thereby inhibiting its enzymatic activity. This inhibition prevents the degradation of the extracellular matrix, which is crucial for processes such as tissue remodeling, inflammation, and cancer progression. The molecular targets and pathways involved include the extracellular matrix components, cytokines, and chemokines that are regulated by matrix metalloproteinase-9 activity .
Comparison with Similar Compounds
Mmp-9-IN-8 is unique compared to other matrix metalloproteinase-9 inhibitors due to its specific binding affinity and selectivity for matrix metalloproteinase-9. Similar compounds include other matrix metalloproteinase inhibitors, such as batimastat and marimastat, which also target matrix metalloproteinase-9 but may have different binding properties and selectivity profiles .
Properties
Molecular Formula |
C20H21F4N7O |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-[7-methyl-4-(4-methylpiperazin-1-yl)pyrrolo[2,3-d]pyrimidin-2-yl]urea |
InChI |
InChI=1S/C20H21F4N7O/c1-29-7-9-31(10-8-29)17-13-5-6-30(2)16(13)26-18(27-17)28-19(32)25-12-3-4-15(21)14(11-12)20(22,23)24/h3-6,11H,7-10H2,1-2H3,(H2,25,26,27,28,32) |
InChI Key |
FYIUOTTYVXNBEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=C2C=CN3C)NC(=O)NC4=CC(=C(C=C4)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


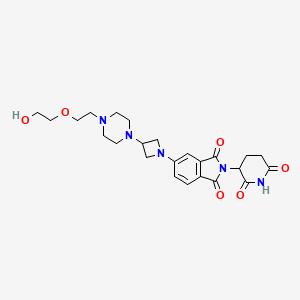


![Exatecan-amide-bicyclo[1.1.1]pentan-1-ol](/img/structure/B12375881.png)
![6-[4-[[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12375890.png)

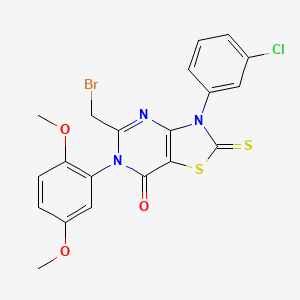
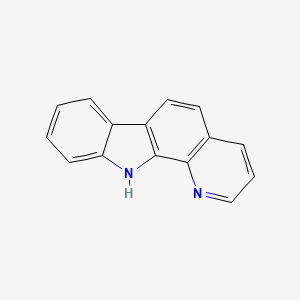

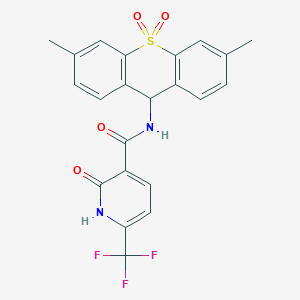
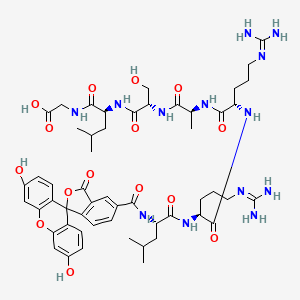
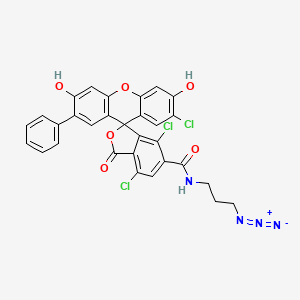
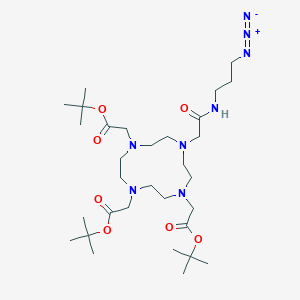
![3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12375942.png)
